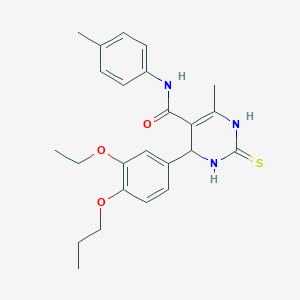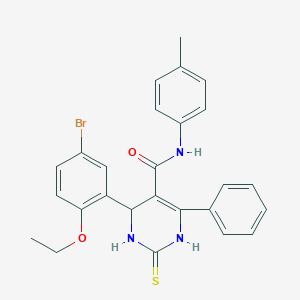
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTBT, is a synthetic antioxidant compound that has been extensively studied for its potential use in various fields including pharmaceuticals, food additives, and cosmetics.
作用機序
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also inhibits lipid peroxidation and prevents the formation of reactive oxygen species. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further enhancing its antioxidant properties.
Biochemical and Physiological Effects:
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and has been shown to have low cytotoxicity. However, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has poor solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans.
将来の方向性
There are several future directions for research on (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its potential therapeutic benefits in these diseases. Another area of interest is the use of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione as a food additive and cosmetic ingredient. Further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in these applications. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans, as well as its potential interactions with other drugs.
合成法
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid in the presence of a catalyst. Other methods include the reaction of 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid with 3,5-di-tert-butyl-4-hydroxybenzyl chloride in the presence of a base or the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiosemicarbazide followed by the reaction with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid.
科学的研究の応用
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been investigated for its potential use as a food additive and a cosmetic ingredient due to its antioxidant properties.
特性
製品名 |
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C22H31NO3S |
分子量 |
389.6 g/mol |
IUPAC名 |
(5E)-3-butan-2-yl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H31NO3S/c1-9-13(2)23-19(25)17(27-20(23)26)12-14-10-15(21(3,4)5)18(24)16(11-14)22(6,7)8/h10-13,24H,9H2,1-8H3/b17-12+ |
InChIキー |
HOYATWODJTTXLP-SFQUDFHCSA-N |
異性体SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/SC1=O |
SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
正規SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)


![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306185.png)